molecular formula C12H13ClN2O3 B5529430 2-chloro-N-cyclopentyl-5-nitrobenzamide CAS No. 329939-84-6

2-chloro-N-cyclopentyl-5-nitrobenzamide

Cat. No. B5529430
CAS RN: 329939-84-6
M. Wt: 268.69 g/mol
InChI Key: DQUHUCPROQJYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-chloro-N-cyclopentyl-5-nitrobenzamide derivatives involves multiple steps, including nitration, cyclization, and functional group transformations. Specific methods include the displacement of chloro groups from methyl chlorodinitrobenzoates or carboxamides with selected amines, followed by further chemical modifications (Palmer et al., 1996).

Molecular Structure Analysis

X-ray diffraction analysis has been extensively used to determine the crystal and molecular structure of nitrobenzamide derivatives. These analyses reveal the spatial arrangement of atoms within the molecules and intermolecular interactions, such as hydrogen bonding, which play a crucial role in stabilizing the crystal structure (Saeed, Hussain, & Bolte, 2010).

Chemical Reactions and Properties

2-Chloro-N-cyclopentyl-5-nitrobenzamide and its derivatives undergo various chemical reactions, including reductive chemistry which is central to their biological activity. For example, the reduction of nitro groups to amines or hydroxylamines is a key step that influences the cytotoxicity of these compounds (Palmer, van Zijl, Denny, & Wilson, 1995).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are critical for understanding the behavior of 2-chloro-N-cyclopentyl-5-nitrobenzamide in different environments. These properties are determined using various spectroscopic and crystallographic techniques, providing insights into the compound's stability and reactivity (Křupková, Funk, Soural, & Hlaváč, 2013).

Chemical Properties Analysis

The chemical properties of 2-chloro-N-cyclopentyl-5-nitrobenzamide, such as reactivity towards nucleophiles, electrophiles, and reduction agents, are pivotal for its application in synthetic chemistry and drug development. Studies focus on reactions like nitro group substitution and cyclization to generate various bioactive compounds (Thakral, Narang, Kumar, & Singh, 2020).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-chloro-N-cyclopentyl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-11-6-5-9(15(17)18)7-10(11)12(16)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUHUCPROQJYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351826
Record name 2-chloro-N-cyclopentyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclopentyl-5-nitrobenzamide

CAS RN

329939-84-6
Record name 2-chloro-N-cyclopentyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.